3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS No.: 422273-95-8
Cat. No.: VC4249006
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39
* For research use only. Not for human or veterinary use.
![3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one - 422273-95-8](/images/structure/VC4249006.png)
Specification
CAS No. | 422273-95-8 |
---|---|
Molecular Formula | C14H19N3OS |
Molecular Weight | 277.39 |
IUPAC Name | 3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Standard InChI | InChI=1S/C14H19N3OS/c1-3-16(4-2)9-10-17-13(18)11-7-5-6-8-12(11)15-14(17)19/h5-8H,3-4,9-10H2,1-2H3,(H,15,19) |
Standard InChI Key | DJBWRHHTYXHWGF-UHFFFAOYSA-N |
SMILES | CCN(CC)CCN1C(=O)C2=CC=CC=C2NC1=S |
Introduction
3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with significant interest in medicinal chemistry and pharmacology. Its unique structure and properties make it a subject of research in various fields, including drug development and synthesis.
Synthesis and Characterization
The synthesis of 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions, starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are used to confirm the structure and purity of the compound.
Biological Activity
Research indicates that compounds similar to 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibit various biological activities, including:
-
Antimicrobial properties: Potential effectiveness against bacterial and fungal strains.
-
Anticancer activity: Some studies suggest that derivatives of this compound may inhibit tumor growth in specific cancer cell lines.
Applications in Research
Due to its structural features, this compound is being explored for its potential use in:
-
Pharmaceutical development: As a lead compound for synthesizing new drugs targeting various diseases.
-
Biochemical assays: Its properties make it suitable for use as a reagent in different biochemical experiments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume